molecular formula C23H32N2O3Si B12303546 Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate

Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate

Cat. No.: B12303546
M. Wt: 412.6 g/mol
InChI Key: FYUMHVZQRBJGGE-UHFFFAOYSA-N
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Description

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester and a tert-butyldiphenylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate typically involves multiple steps

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Ester: The carboxyl group on the pyrazole ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine to form the tert-butyldiphenylsilyl ether.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the silyl-protected hydroxymethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The tert-butyldiphenylsilyl group provides stability and protection, allowing the compound to reach its target without premature degradation.

Comparison with Similar Compounds

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl, offering different steric and electronic properties.

    Ethyl 5-(((trimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate: Features a trimethylsilyl group, which is less bulky and provides different reactivity.

    Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different biological activities and applications.

The uniqueness of ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate lies in its specific combination of functional groups and protective silyl ether, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H32N2O3Si

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate

InChI

InChI=1S/C23H32N2O3Si/c1-5-27-22(26)21-16-18(24-25-21)17-28-29(23(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18,21,24-25H,5,16-17H2,1-4H3

InChI Key

FYUMHVZQRBJGGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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